![molecular formula C13H9ClO5 B12117867 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)
5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyran ring substituted with a 4-chloro-benzyloxy group and a carboxylic acid group, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with suitable pyran derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chloro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- 5-(4-Chloro-benzoyloxy)-2-methyl-benzofuran-3-carboxylic acid methyl ester
- 4-(4-Chloro-benzyloxy)-3-methoxy-benzaldehyde oxime .
Uniqueness
5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyran ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H9ClO5 |
|---|---|
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C13H9ClO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) |
Clave InChI |
XABCKWQDQCQGJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


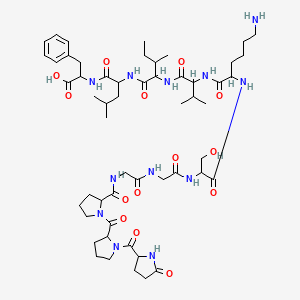


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)
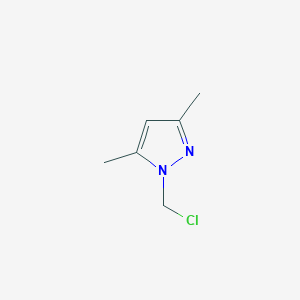
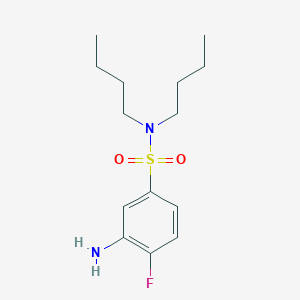
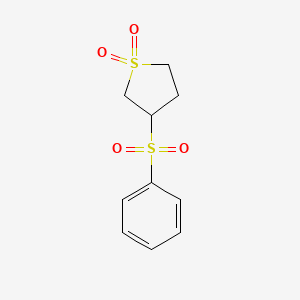
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)
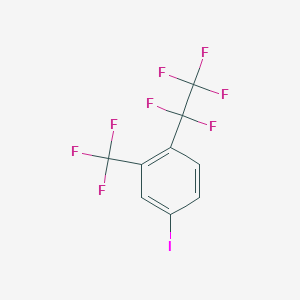
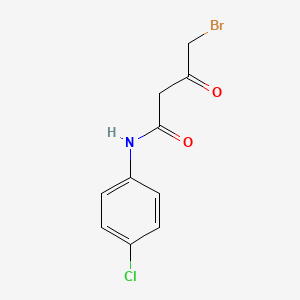
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)
![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)
